molecular formula C24H22FN3O2 B2506552 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea CAS No. 1203249-24-4

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea

Cat. No. B2506552
CAS RN: 1203249-24-4
M. Wt: 403.457
InChI Key: DNHVKPUBNXWJBW-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea, also known as BFU-3, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BFU-3 is a urea derivative that has been synthesized using a simple and efficient method.

Scientific Research Applications

Chemical Synthesis and Modification

Research on related compounds includes the synthesis and chemical modification of quinoline and benzoylurea derivatives. For example, studies have explored the synthesis of quinazoline antifolates as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, by varying the substituents, including fluorobenzyl groups similar to the one in the compound of interest (Jones et al., 1985). These studies highlight the compound's potential application in the development of chemotherapeutic agents.

Biological Activity and Drug Development

Compounds with similar structures have been investigated for their biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects. For instance, novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the compound's potential use in cancer research and drug development (Perković et al., 2016).

Material Science and Chemical Properties

Research on benzoylurea compounds, such as the crystal structure analysis of flufenoxuron, a benzoylurea pesticide, provides insights into the compound's potential applications in material science and the study of chemical properties (Jeon et al., 2014). Understanding the crystal structure and chemical interactions can inform the design and development of new materials with specific properties.

properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c25-20-10-8-17(9-11-20)16-26-24(30)27-21-12-13-22-19(15-21)7-4-14-28(22)23(29)18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14,16H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHVKPUBNXWJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea

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